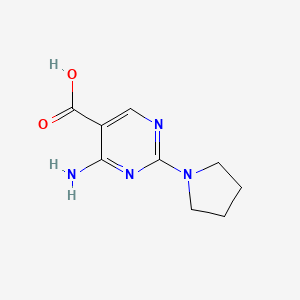

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Description

Introduction to 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid

Chemical Identity and Nomenclature

This compound is a heterocyclic compound characterized by a pyrimidine core substituted with an amino group at position 4, a pyrrolidin-1-yl group at position 2, and a carboxylic acid moiety at position 5. Its systematic IUPAC name derives from this substitution pattern: This compound. Alternative naming conventions may describe the pyrrolidine ring as a tetrahydropyrrole derivative, as seen in structurally related compounds like 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid .

The molecular formula is C₉H₁₂N₄O₂ , with a molecular weight of 224.22 g/mol . Key functional groups include:

- A pyrimidine ring (positions 2, 4, 5, 6).

- An exocyclic amino group (-NH₂) at position 4.

- A pyrrolidin-1-yl group (C₄H₈N) at position 2.

- A carboxylic acid (-COOH) at position 5.

Structural analogs, such as 4-amino-2-methylpyrimidine-5-carboxylic acid and 5-amino-2-piperidin-1-ylpyridine-4-carboxylic acid , highlight the versatility of pyrimidine scaffolds in medicinal chemistry.

Historical Context in Heterocyclic Compound Research

Pyrimidine derivatives have long been investigated for their bioactivity, particularly as kinase inhibitors and anticancer agents. The development of This compound aligns with broader trends in optimizing heterocyclic cores for target selectivity and pharmacokinetic properties. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, reported in 2010, demonstrated nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology . These efforts exploited pyrrolidine and piperidine substituents to enhance binding affinity, mirroring the strategic incorporation of pyrrolidin-1-yl groups in the subject compound.

The compound’s design also reflects advancements in fragment-based drug discovery, where small heterocyclic fragments are elaborated into potent inhibitors. For instance, CCT128930, a pyrrolo[2,3-d]pyrimidine derivative, served as a fragment hit optimized into clinical candidates . Such historical precedents underscore the importance of pyrimidine-pyrrolidine hybrids in modern drug design.

Structural Relationship to Pyrimidine-Based Bioactive Molecules

The structural features of This compound align it with several classes of bioactive molecules:

Kinase Inhibitors

Pyrimidine derivatives often target ATP-binding sites of kinases. For example, 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines inhibit PKB/Akt by mimicking ATP’s purine ring . The subject compound’s pyrrolidin-1-yl group may similarly engage hydrophobic pockets, while its carboxylic acid could participate in hydrogen bonding with catalytic residues.

Antibacterial Agents

Pyrimidine-5-carboxylic acids, such as 4-amino-2-methylpyrimidine-5-carboxylic acid , have been explored for antibacterial activity. The carboxylic acid moiety enhances solubility and metal chelation, critical for targeting bacterial enzymes.

Antimetabolites

Analogous to 5-fluorouracil, pyrimidine derivatives disrupt nucleic acid synthesis. While the subject compound lacks a halogen substituent, its amino and carboxylic acid groups may enable interactions with folate-dependent enzymes.

Properties

CAS No. |

62122-76-3 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

4-amino-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N4O2/c10-7-6(8(14)15)5-11-9(12-7)13-3-1-2-4-13/h5H,1-4H2,(H,14,15)(H2,10,11,12) |

InChI Key |

OHTHMCOITDDUSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C(=N2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidinyl and carboxylic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with pyrrolidine under specific conditions to introduce the pyrrolidinyl group. The carboxylic acid group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid can effectively target bacterial infections. A study focused on the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals, highlights the potential of pyrimidine derivatives as antibacterial agents. Specifically, compounds designed to bind to the enzyme IspF from Burkholderia pseudomallei demonstrated significant antibacterial activity and stability in protein assays .

Anti-inflammatory Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. A review documented the synthesis and biological evaluation of various pyrimidine compounds that exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents in treating inflammatory conditions .

Cancer Therapeutics

The compound's structure suggests potential applications in oncology, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating cell division and proliferation. Certain pyrimidine-based compounds have been shown to inhibit CDK activity, thereby offering a strategy for cancer treatment. For example, a class of thiazole-pyrimidine derivatives was identified that effectively inhibits CDK4 and CDK6, leading to reduced cancer cell proliferation .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogs has been extensively studied to elucidate their structure-activity relationships (SAR). This approach helps identify key functional groups responsible for biological activity. For instance, modifications at specific positions on the pyrimidine ring have been linked to enhanced potency against various biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several synthesized pyrimidine derivatives, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased its efficacy significantly compared to standard antibiotics .

Case Study 2: In Vivo Anti-inflammatory Activity

In vivo experiments using carrageenan-induced paw edema models demonstrated that specific derivatives of this compound exhibited marked anti-inflammatory effects, supporting their potential use in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-Carboxylic Acid Derivatives

Key Observations :

- Cyclic Amines (Pyrrolidinyl vs. Morpholinyl) : The pyrrolidinyl group (5-membered ring) offers conformational flexibility compared to the morpholinyl group (6-membered ring with oxygen). Morpholinyl derivatives exhibit growth inhibition in plants, suggesting substituent-dependent bioactivity .

- Electron-Withdrawing Groups : The trifluoromethyl group at position 2 () increases acidity (pKa ~2–3) compared to pyrrolidinyl (pKa ~9–10), altering solubility and binding interactions.

Biological Activity

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its potential applications in medicinal chemistry. This compound, characterized by a pyrimidine ring substituted with an amino group and a pyrrolidine moiety, has been the subject of various studies investigating its biological activity. The compound's unique structural features may enhance its interaction with biological systems, leading to diverse pharmacological effects.

- Molecular Formula : C9H12N4O2

- Molecular Weight : 208.22 g/mol

- CAS Number : 62122-76-3

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound has shown complete inhibition of bacterial growth within hours, suggesting a rapid action mechanism against pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Its effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum has been documented, with MIC values indicating moderate to high efficacy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings highlight the potential of this compound as a dual-action antimicrobial agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrrolidine moiety enhances its interaction with biological targets, potentially affecting cellular processes such as protein synthesis or cell wall integrity in microorganisms .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications to the pyrimidine ring and pyrrolidine substitution can significantly influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-2-hydroxypyrimidine-5-carboxylic acid | C6H7N3O3 | Hydroxyl group enhances solubility |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | C7H9N3O3 | Ethyl ester form may increase bioavailability |

| (S)-4-(3-Chloro-4-methoxybenzyl)amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid | C14H16ClN3O3 | Contains a chloro-substituted aromatic ring |

These variations indicate that specific substitutions can lead to improved pharmacological profiles .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound:

- Antimicrobial Evaluation : A study evaluating a series of pyrimidine derivatives found that compounds with similar structures exhibited potent antimicrobial activities, reinforcing the importance of structural features in determining efficacy .

- Pharmacological Profiling : Another research highlighted the potential of this compound as a lead structure for developing new antimicrobial agents, emphasizing its unique interactions with microbial targets .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

A five-step synthesis involving itaconic acid as a precursor has been reported for structurally related pyrimidine-5-carboxylic acids. Key steps include cyclization and functionalization of the pyrrolidine moiety. Reaction optimization may involve:

- Temperature control during cyclization (e.g., 80–100°C for 6–12 hours) to minimize side-product formation.

- Use of coupling agents like EDCI/HOBt for amidation steps to enhance efficiency.

- Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate intermediates .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₉H₁₃N₅O₂: 223.10) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for related pyrimidine-carboxylic acids indicate:

- Short-term storage : Dissolved in DMSO at -20°C (stable for 1–2 weeks).

- Long-term storage : Lyophilized powder under argon at -80°C (stable for >6 months).

- Avoid exposure to moisture and light, as hydrolysis of the pyrrolidine ring or decarboxylation may occur .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases).

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).

- Reference crystallographic data (e.g., CSD entries for pyrimidine-carboxylic acid salts) to validate docking poses .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields often arise from:

- Reagent quality : Use freshly distilled amines or anhydrous solvents to avoid side reactions.

- Catalyst selection : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings.

- Scale-dependent effects : Optimize stirring rates and heating uniformity for reproducibility at larger scales .

Q. How can the compound’s reactivity in nucleophilic substitution or cross-coupling reactions be systematically evaluated?

- Substrate Scope Analysis : Test reactions with diverse nucleophiles (e.g., thiols, secondary amines) under standardized conditions.

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps.

- Byproduct Profiling : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts in Buchwald-Hartwig aminations) .

Q. What methodologies are available to study the compound’s role in modulating enzyme activity (e.g., inhibition assays)?

- Fluorescence Polarization : Measure binding affinity to enzymes (e.g., dihydrofolate reductase) using fluorescent probes.

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, Kd) of enzyme-ligand interactions.

- Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., PDB deposition) .

Methodological Considerations

Q. How should researchers handle safety risks associated with this compound during synthesis or handling?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as corrosive in SDS).

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acidification).

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What in silico tools can prioritize derivatives for SAR (Structure-Activity Relationship) studies?

- QSAR Models : Train models using descriptors like logP, polar surface area, and topological indices.

- ADMET Prediction : Use SwissADME or pkCSM to forecast bioavailability and toxicity.

- Fragment-Based Design : Combine pyrrolidine and pyrimidine fragments in docking libraries to explore novel analogs .

Q. How can researchers validate the compound’s stability in biological matrices (e.g., plasma or buffer solutions)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.